2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide
Description
2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide is a propanamide derivative featuring a 2-methylpyrrolidin-2-ylmethyl substituent. This structural motif may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions, particularly in pharmaceutical contexts where pyrrolidine derivatives are known for their bioactivity .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C11H22N2O/c1-10(2,3)9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14) |
InChI Key |
BQNQTAJXMDFRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CNC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide typically involves the reaction of 2-methylpyrrolidine with 2,2-dimethylpropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physical properties of 2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide with selected analogs:
Key Observations:
- Substituent Effects on Solubility: Pyrrolidine and pyridine derivatives exhibit varying polarities. The cyclic amine in the target compound may enhance water solubility compared to purely aromatic analogs like the diphenylethyl or benzyl derivatives .
- Hydrogen Bonding: Pyridinyl analogs (e.g., 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide) form intermolecular N–H⋯N hydrogen bonds in their crystal structures, influencing solid-state stability . The target compound’s pyrrolidine group could engage in similar interactions or form additional C–H⋯O bonds.
- Thermal Stability: Higher melting points in benzyl and pyridinyl derivatives (e.g., 94–96°C for 4-methylbenzyl vs. 71–75°C for pyridin-2-yl ) correlate with substituent rigidity and packing efficiency.
Spectroscopic and Computational Data
- 2,2-Dimethyl-N-(pyridin-2-yl)propanamide: Characterized by FT-IR (amide C=O stretch at ~1650 cm⁻¹), NMR (δ 1.25 ppm for CH3 groups), and UV-Vis spectroscopy. DFT studies reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity .
- Crystal Structures: Pyridinyl derivatives exhibit torsional angles between amide and aromatic groups (e.g., 17.6° tilt in 2,2-Dimethyl-N-(pyridin-3-yl)propanamide ), while the target compound’s pyrrolidine group may introduce greater conformational flexibility.
Biological Activity
2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide, also known by its CAS number 1592979-63-9, is a compound with potential biological activity that warrants investigation. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 198.31 g/mol. The compound features a dimethyl group and a pyrrolidine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1592979-63-9 |
| Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol |
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:
- Anti-inflammatory Effects : Similar compounds with pyrrolidine structures have shown anti-inflammatory properties. For instance, N-methylpyrrolidone (NMP) has been documented to reduce inflammation through the activation of transcription factors such as KLF2, which regulates endothelial function and inflammatory responses .
- Neuroprotective Potential : Compounds with similar structural motifs have been explored for neuroprotective effects. The presence of the pyrrolidine ring may enhance the ability of the compound to cross the blood-brain barrier, potentially making it useful in treating neurodegenerative diseases.
- Analgesic Properties : Some derivatives of amides have been reported to exhibit analgesic effects in various animal models. The mechanism often involves modulation of pain pathways in the central nervous system.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, based on related compounds:
- KLF2 Activation : As observed with NMP, activation of KLF2 may lead to reduced monocyte adhesion and inflammation in endothelial cells . This suggests that similar pathways could be explored for this compound.
- Modulation of Inflammatory Cytokines : Compounds with similar structures often influence cytokine production, which is crucial in inflammatory responses.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research provides insights into its potential application:
- NMP Studies : Research on NMP has demonstrated its ability to enhance KLF2 expression and reduce inflammatory markers in vivo . These findings could be extrapolated to suggest that this compound may exhibit similar properties due to structural similarities.
- Pyrrolidine Derivatives : Other studies on pyrrolidine derivatives indicate their efficacy in reducing pain and inflammation in various models . This reinforces the hypothesis that our compound may possess analgesic and anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
